Physicochemical Property Comparison with a Structurally Related ChEMBL Ligand
The target compound’s computed physicochemical profile can be compared to that of a close structural analog, CHEMBL348274 (GLASS ligand), which incorporates a 3-hydroxy-6,7-dimethoxy substitution on the tetrahydronaphthalene ring instead of the 2-hydroxy substitution found in the target [1]. The target compound has a higher computed lipophilicity (XLogP3 = 4.4) and a lower topological polar surface area (TPSA = 49.3 Ų) compared to the analog (XLogP = 4.3, TPSA not reported but expected to be >60 Ų due to additional oxygen atoms) [1][2]. These differences suggest potential for altered membrane permeability and oral bioavailability, though no experimental ADME data exist for either compound.
| Evidence Dimension | Physicochemical property profile |
|---|---|
| Target Compound Data | XLogP3 = 4.4; TPSA = 49.3 Ų; HBD = 2; HBA = 2; Rotatable bonds = 6; MW = 385.5 g/mol |
| Comparator Or Baseline | CHEMBL348274 (N-[(2S,3S)-3-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-3,3-diphenylpropanamide): XLogP = 4.3; HBD = 2; HBA = 4; MW = 431.5 g/mol |
| Quantified Difference | ΔXLogP = +0.1; ΔTPSA < -10 Ų; ΔMW = -46 g/mol; ΔHBA = -2 |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs TPSA) and GLASS database |
Why This Matters
The lower polar surface area and molecular weight of the target compound predict higher passive membrane permeability, which could confer an advantage in central nervous system (CNS) drug discovery programs if biological activity is subsequently confirmed.
- [1] PubChem. Compound Summary for CID 71803586. Computed Properties: XLogP3, TPSA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71803586. View Source
- [2] Zhang Group GLASS Database. Ligand: CHEMBL348274. https://zhanggroup.org/GLASS/ligand.cgi?id=LIIUFGMRRDXIKT-ZEQRLZLVSA-N. View Source
